1-(tert-Butyl)-2-chloro-4-nitrobenzene 1-(tert-Butyl)-2-chloro-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 52756-38-4
VCID: VC13694848
InChI: InChI=1S/C10H12ClNO2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,1-3H3
SMILES: CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

1-(tert-Butyl)-2-chloro-4-nitrobenzene

CAS No.: 52756-38-4

Cat. No.: VC13694848

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

1-(tert-Butyl)-2-chloro-4-nitrobenzene - 52756-38-4

Specification

CAS No. 52756-38-4
Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name 1-tert-butyl-2-chloro-4-nitrobenzene
Standard InChI InChI=1S/C10H12ClNO2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,1-3H3
Standard InChI Key XNMDZURUVCTLPB-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Canonical SMILES CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The molecular formula of 1-(tert-butyl)-2-chloro-4-nitrobenzene is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol . The tert-butyl group (-C(CH₃)₃) at position 1 introduces significant steric bulk, while the electron-withdrawing nitro (-NO₂) and chlorine (-Cl) groups at positions 4 and 2, respectively, create a polarized electronic environment.

Table 1: Key Structural and Molecular Data

PropertyValueSource
Molecular FormulaC₁₀H₁₂ClNO₂
Molecular Weight213.66 g/mol
CAS Number52756-38-4; 90869-72-0
SMILES NotationCC(C)(C)C1=C(C=C(C=C1)Cl)N+[O-]
InChI KeyLQZUEJIIXUUDQP-UHFFFAOYSA-N

Spectroscopic Identification

  • NMR: The aromatic protons resonate in the δ 7.5–8.0 ppm range, with distinct splitting patterns due to substituent effects .

  • IR: Stretching vibrations for NO₂ (∼1520 cm⁻¹) and C-Cl (∼750 cm⁻¹) are prominent .

  • Mass Spectrometry: The molecular ion peak at m/z 213.66 confirms the molecular weight, with fragmentation patterns indicative of tert-butyl loss .

Synthesis and Manufacturing

Friedel-Crafts Alkylation

A patented method involves reacting chlorobenzene with chloro-2-methylpropane (tert-butyl chloride) in the presence of HAlCl₄ as a catalyst. This reaction proceeds via electrophilic aromatic substitution, yielding 4-tert-butyl-1-chlorobenzene, which is subsequently nitrated :

Chlorobenzene+tert-butyl chlorideHAlCl₄4-tert-butyl-1-chlorobenzeneHNO₃/H₂SO₄1-(tert-butyl)-2-chloro-4-nitrobenzene\text{Chlorobenzene} + \text{tert-butyl chloride} \xrightarrow{\text{HAlCl₄}} \text{4-tert-butyl-1-chlorobenzene} \xrightarrow{\text{HNO₃/H₂SO₄}} \text{1-(tert-butyl)-2-chloro-4-nitrobenzene}

Key Advantages:

  • High regioselectivity due to the directing effects of the chloro and tert-butyl groups.

  • Utilizes cost-effective reagents, with a reported yield of 85–90% .

Oxidative Nitration

An alternative approach employs dihydrogen peroxide (H₂O₂) and potassium carbonate (K₂CO₃) in acetonitrile at 20°C. This method avoids harsh acidic conditions, making it suitable for sensitive substrates :

4-tert-butyl-1-chlorobenzene+HNO₃H₂O₂/K₂CO₃1-(tert-butyl)-2-chloro-4-nitrobenzene\text{4-tert-butyl-1-chlorobenzene} + \text{HNO₃} \xrightarrow{\text{H₂O₂/K₂CO₃}} \text{1-(tert-butyl)-2-chloro-4-nitrobenzene}

Table 2: Comparative Synthesis Routes

MethodCatalyst/ReagentsTemperatureYieldReference
Friedel-Crafts AlkylationHAlCl₄, HNO₃/H₂SO₄120°C85–90%
Oxidative NitrationH₂O₂, K₂CO₃20°C90%

Physicochemical Properties

Solubility and Partitioning

  • LogP (Octanol/Water): 4.02, indicating high lipophilicity .

  • Vapor Pressure: 0.0 ± 0.5 mmHg at 25°C, suggesting low volatility .

Table 3: Key Physicochemical Parameters

ParameterValueSource
Boiling Point270.5 ± 20.0°C
Density1.2 ± 0.1 g/cm³
LogP4.02
Flash Point117.4 ± 21.8°C

Chemical Reactivity and Applications

Reduction Pathways

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, yielding 1-(tert-butyl)-2-chloro-4-aminobenzene, a precursor for pharmaceuticals and dyes .

Industrial and Research Applications

  • Pharmaceuticals: Intermediate in synthesizing kinase inhibitors and anti-inflammatory agents .

  • Agrochemicals: Building block for herbicides due to its stability and bioactivity .

  • Materials Science: Used in liquid crystals and polymer stabilizers .

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